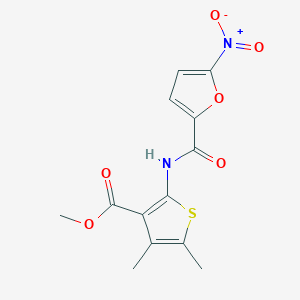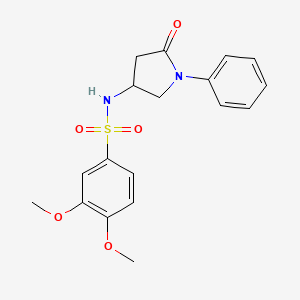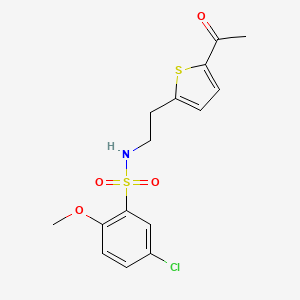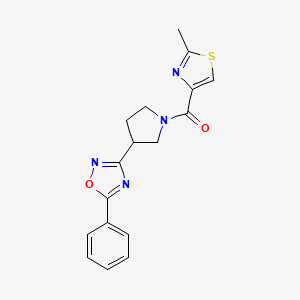![molecular formula C15H13N3O3 B2503496 benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797874-76-0](/img/structure/B2503496.png)
benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone, is a heterocyclic compound that appears to be related to a class of compounds that have been synthesized and characterized in various studies. These compounds typically exhibit interesting chemical and physical properties and have potential applications in pharmaceuticals and materials science due to their unique molecular structures.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported using different methodologies. For instance, a new preparation method for bis-(1H-benzimidazol-2-yl)-methanone was described using oxidation reactions with either Fe(II)/O2 in ethanol–water or hydrogen peroxide in acetic acid . Another study reported a novel one-pot synthesis of a heterocyclic compound with structural similarities, using spectroscopic methods for characterization . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure and vibrational spectroscopy of bis-(1H-benzimidazol-2-yl)-methanone were determined, and the conformational dynamics were analyzed, revealing a low energy barrier between two conformations . Similarly, the molecular geometry of another heterocyclic compound was optimized using DFT, and the experimental measurements were compared with calculated data, showing excellent harmony .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on similar molecules. For instance, the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione was synthesized from a condensation reaction, and its electronic structure and absorption spectra were analyzed . These insights into the reactivity and electronic properties could be relevant when considering the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds have been characterized using various spectroscopic techniques. For example, the study of a pyrazolo[1,5-c]pyrimidin derivative included FT-IR, NMR, UV-Vis, and Mass spectroscopy, providing a comprehensive understanding of the compound's properties . Additionally, the antioxidant and antimicrobial activities of a series of heterocyclic compounds were evaluated, indicating the potential biological relevance of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Studies on Pyrimidine-Annelated Heterocycles
Research has demonstrated methods for synthesizing pyrimidine-annelated heterocycles, which are structurally related to the target compound. These studies focus on the synthesis of derivatives with potential applications in medicinal chemistry and material science due to their unique structural and electronic properties (Majumdar, Das, & Jana, 1998).
Crystal Structure and DFT Study
Investigations into boric acid ester intermediates with benzene rings have provided insights into the crystal structures and electronic properties of such compounds, potentially relevant for materials science and drug design. Advanced techniques, including X-ray diffraction and density functional theory (DFT), have been employed to understand the structural and electronic characteristics of these compounds (Huang et al., 2021).
Biological Activities and Applications
In Silico and Microbial Investigations
Research into the drug-likeness, in vitro microbial investigation, and formation of dihydropyrrolone conjugates has revealed the potential for developing new antimicrobial and antimycobacterial agents. This suggests that structurally similar compounds, including the target chemical, could possess significant biological activities and applications in drug development (Pandya et al., 2019).
Antiviral and Antimicrobial Activities
Studies on novel benzofuran-transition metal complexes highlight the potential antiviral and antimicrobial activities of compounds with complex structures. These findings support the exploration of benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone and similar compounds for their possible anti-infective properties (Galal et al., 2010).
Wirkmechanismus
Target of Action
Benzodioxole derivatives have been studied for their potential as COX inhibitors . .
Mode of Action
If this compound acts as a COX inhibitor, it would likely work by binding to the active site of the COX enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins .
Biochemical Pathways
The COX pathway is involved in the inflammatory response. Inhibition of this pathway can reduce inflammation and pain .
Result of Action
If this compound is a COX inhibitor, its action would likely result in reduced production of prostaglandins, leading to decreased inflammation and pain .
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(10-1-2-13-14(5-10)21-9-20-13)18-4-3-12-11(7-18)6-16-8-17-12/h1-2,5-6,8H,3-4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKQIYUDOKXCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)

![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)
![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)



![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)

![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)

